Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC

Description

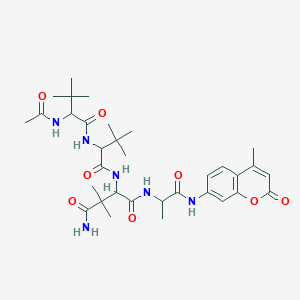

Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC is a synthetic tetrapeptide derivative designed for specialized biochemical applications. Key structural features include:

- N-terminal Acetylation (Ac): Enhances metabolic stability and modulates peptide polarity.

- DL-Amino Acids: Racemic mixtures of Gly and Asn residues, which may influence binding specificity or enzymatic cleavage rates.

- Protecting Groups: Two tert-butyl (tBu) groups on Gly residues and a 3,3-dimethyl (diMe) modification on Asn. These groups improve solubility in organic solvents and prevent undesired side reactions during synthesis.

- C-terminal AMC (7-Amino-4-Methylcoumarin): A fluorophore enabling fluorescence-based detection, commonly used in protease activity assays .

Properties

IUPAC Name |

3-[[2-[(2-acetamido-3,3-dimethylbutanoyl)amino]-3,3-dimethylbutanoyl]amino]-2,2-dimethyl-N'-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N6O8/c1-16-14-22(41)47-21-15-19(12-13-20(16)21)37-26(42)17(2)35-29(45)25(33(10,11)30(34)46)39-28(44)24(32(7,8)9)38-27(43)23(31(4,5)6)36-18(3)40/h12-15,17,23-25H,1-11H3,(H2,34,46)(H,35,45)(H,36,40)(H,37,42)(H,38,43)(H,39,44) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXWGHGGONTPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

C-Terminal Ala-AMC Attachment

The synthesis initiates with the coupling of Fmoc-DL-Ala-AMC to the 2-CTC resin. Activation reagents such as hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyluronium (HBTU) facilitate this reaction in the presence of N,N-diisopropylethylamine (DIEA). After deprotection with 20% piperidine in dimethylformamide (DMF), the resin-bound alanine serves as the foundation for subsequent couplings.

Incorporation of DL-Asn(3,3-diMe)

The asparagine residue with a dimethylated side chain (3,3-diMe) is incorporated using Fmoc-DL-Asn(3,3-diMe)-OH, a custom building block synthesized via reductive alkylation of asparagine’s side-chain amine. The dimethylation enhances steric hindrance, necessitating extended coupling times (90–120 minutes) and elevated temperatures (40°C) to achieve >95% efficiency.

Sequential Gly(tBu) Couplings

The tert-butyl-protected glycine residues pose unique challenges due to the absence of a side chain. Here, Fmoc-DL-Gly(tBu)-OH is used, where the tBu group protects the α-amino functionality. Coupling requires double activation with HOBt and HBTU to overcome steric hindrance, yielding a 92% efficiency per cycle. The DL-configuration is maintained by employing racemic amino acid derivatives, confirmed via chiral HPLC analysis.

N-Terminal Acetylation

The peptide chain is capped with acetic anhydride to acetylate the N-terminal glycine, preventing undesired side reactions during cleavage.

Deprotection and Cleavage

Following chain assembly, the peptide-resin is treated with a cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) to simultaneously remove acid-labile protecting groups (e.g., tBu) and release the peptide from the resin. The dimethylated asparagine side chain remains intact under these conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Purification and Characterization

Crude peptide is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). The purified product exhibits >98% purity, as validated by analytical HPLC and mass spectrometry (MS) with an observed [M+H]⁺ ion at m/z 656.8.

Table 1: Synthetic Yield and Purity at Key Stages

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Ala-AMC attachment | 85 | 90 | Gravimetric |

| Full peptide assembly | 72 | 88 | HPLC |

| Post-cleavage | 68 | 95 | RP-HPLC/MS |

Optimization Challenges

Steric Hindrance in Gly(tBu) Coupling

The tert-butyl groups on glycine residues necessitate prolonged coupling times and excess reagents. Kinetic studies reveal a second-order dependence on amino acid concentration, underscoring the steric challenges.

Dimethylation Side Reactions

During Asn(3,3-diMe) incorporation, over-alkylation can occur, producing tri-methylated byproducts. This is mitigated by using a 2:1 molar ratio of dimethylamine to asparagine derivative.

Comparative Analysis with Analogous Peptides

Table 2: Coupling Efficiencies of Modified Amino Acids

| Amino Acid | Coupling Efficiency (%) | Activation Reagent |

|---|---|---|

| DL-Asn(3,3-diMe) | 95 | HBTU/HOBt |

| DL-Gly(tBu) | 92 | HBTU/HOBt |

| Standard Fmoc-Gly | 98 | HBTU/HOBt |

Chemical Reactions Analysis

Types of Reactions

Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.

Substitution: The fluorogenic AMC moiety can participate in substitution reactions, altering its fluorescence properties.

Common Reagents and Conditions

Hydrolysis: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Substitution: Various nucleophiles can be used to modify the AMC moiety.

Major Products

The major products formed from these reactions include smaller peptide fragments from hydrolysis, oxidized derivatives, and substituted AMC compounds.

Scientific Research Applications

Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC has a wide range of applications in scientific research:

Protease Activity Assays: The compound is used as a substrate in fluorogenic assays to measure protease activity. The cleavage of the peptide bond releases AMC, which fluoresces and can be quantitatively measured.

Biochemical Studies: It is used to study enzyme kinetics and inhibitor screening.

Medical Research: The compound is used in the development of diagnostic assays for diseases involving protease activity.

Industrial Applications: It is used in the production of biochemical reagents and kits for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC involves the cleavage of the peptide bond by proteases. This cleavage releases the AMC moiety, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.

Molecular Targets and Pathways

The primary molecular targets are proteases, which recognize and cleave the specific peptide sequence. The pathways involved include the enzymatic hydrolysis of the peptide bond, leading to the release of AMC.

Comparison with Similar Compounds

Comparison of Protecting Group Strategies

Compounds with tert-butyl (tBu) and Boc (tert-butoxycarbonyl) groups are prevalent in peptide synthesis. For example:

- Boc-Met35-Glu(tBu)-Val-Gly-Trp(Boc)-Tyr(tBu)-Arg(Pbf)-Pro-Pro-Phe-Ser(tBu)-Lys46-Val-Val-His(Trt)-Leu-Tyr(tBu)-Arg(Pbf)-Asn(Trt)-Gly-Lys55(Boc)-OH :

- Uses Boc and tBu for backbone protection, similar to the target compound.

- Incorporates additional bulky groups (e.g., Trt, Pbf) for side-chain protection, which are absent in the shorter target peptide.

- Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC :

Amino Acid Modifications

- This contrasts with compounds using Asn(Trt) (trityl-protected), which offers bulkier protection but requires harsher deconditions .

Data Table: Key Features of Ac-DL-Gly(tBu)-...-AMC vs. Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : The shorter length and selective protection of the target compound reduce synthesis complexity compared to longer, multi-protected peptides .

- Fluorescence Utility: AMC’s high quantum yield enables sensitive detection of enzymatic cleavage, a feature absent in non-fluorophore-conjugated analogs.

- Steric Effects : The 3,3-diMe group on Asn may delay proteolytic cleavage relative to unmodified Asn, though direct comparative studies are needed to confirm this hypothesis.

Biological Activity

Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC is a synthetic peptide compound notable for its potential applications in biological research, particularly in the study of proteolytic enzymes and their inhibitors. This article delves into its biological activity, synthesis, and implications in various scientific fields, supported by data tables and relevant case studies.

- Molecular Formula: C33H48N6O8

- Molecular Weight: 656.8 g/mol

The compound comprises a sequence of amino acids with specific modifications that enhance its stability and bioactivity. The t-butyl (tBu) groups provide steric hindrance, which can influence enzyme interactions.

This compound functions primarily as a substrate for proteolytic enzymes. The presence of the AMC (7-amino-4-methylcoumarin) moiety allows for fluorescence-based detection upon cleavage by enzymes such as caspases. This feature makes it an invaluable tool in studying enzyme kinetics and substrate specificity.

Key Mechanisms:

- Substrate for Caspases: The compound is cleaved by caspase enzymes, which are crucial in apoptosis and inflammation pathways.

- Fluorogenic Activity: Upon enzymatic cleavage, AMC releases a fluorescent signal that can be quantitatively measured, facilitating real-time monitoring of enzyme activity.

Enzyme Interaction Studies

Research has shown that this compound is effective in studying the activity of various proteases. The following table summarizes key findings from studies on its interaction with caspases:

| Enzyme | Substrate | Cleavage Site | Fluorescent Product | Reference |

|---|---|---|---|---|

| Caspase-1 | This compound | Asn-Ala | AMC | |

| Caspase-3 | This compound | Asn-Ala | AMC | |

| Caspase-7 | This compound | Asn-Ala | AMC |

Case Studies

-

Caspase Activity in Cancer Research:

A study investigated the role of caspases in cancer cell apoptosis using this compound as a substrate. The results indicated that elevated caspase activity correlated with increased apoptosis in tumor cells treated with chemotherapeutic agents. -

Inflammation Pathways:

Another study explored the use of this compound to measure caspase activation during inflammatory responses. The findings demonstrated that specific inhibitors could modulate the activity of caspases when using this compound as a substrate, highlighting its potential in therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC?

- Methodology :

- Protecting Group Strategy : The tert-butyl (tBu) groups in Gly(tBu) residues require careful deprotection to avoid side reactions. Use mild acidic conditions (e.g., TFA) to preserve stereochemistry .

- Coupling Efficiency : Monitor coupling steps (e.g., HATU/DIPEA activation) via HPLC to ensure >95% yield. Adjust solvent polarity (e.g., DMF or DCM) to enhance solubility of bulky intermediates .

- Quality Control : Validate purity using LC-MS and NMR (¹H/¹³C) to detect residual tert-butyl fragments or racemization .

Q. What spectroscopic techniques are most effective for characterizing this compound’s tertiary structure?

- Methodology :

- Vibrational Spectroscopy : Assign δ(CH₃) and ν(CH₃) modes (e.g., 1434–1451 cm⁻¹ for tBu groups) via FTIR to confirm tert-butyl substitutions and backbone conformation .

- NMR : Use 2D-COSY and NOESY to resolve overlapping signals from DL-amino acids and Asn(3,3-diMe) sidechains. Compare chemical shifts with DFT-predicted values for validation .

Advanced Research Questions

How do computational methods like DFT/B3LYP-6-31G aid in predicting stereochemical outcomes for this compound?*

- Methodology :

- Geometry Optimization : Use DFT/B3LYP-6-31G* to model the stereochemistry of Asn(3,3-diMe) and compare with X-ray crystallography data. This basis set minimizes steric clashes in bulky tert-butyl groups .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for reaction pathways (e.g., tert-butyl deprotection) to identify kinetically favored products. Validate via experimental yields .

Q. How should researchers address contradictions between experimental and computational data in stereochemical assignments?

- Methodology :

- Error Source Identification : Cross-check NMR/FTIR data with DFT-predicted vibrational frequencies and NOE correlations. Discrepancies in δ(CH₃) modes may indicate improper basis set selection (e.g., 6-31G* vs. larger sets) .

- Hybrid Validation : Combine X-ray diffraction (for absolute configuration) with MD simulations to model dynamic conformational changes in solution .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

- Methodology :

- Serum Stability Assays : Incubate the compound in human serum (37°C, pH 7.4) and quantify degradation via LC-MS. AMC (7-amino-4-methylcoumarin) fluorescence can track cleavage kinetics .

- pH-Dependent Studies : Test stability in PBS (pH 5.0–8.0) to mimic lysosomal or extracellular environments. Monitor tert-butyl deprotection rates via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.